molecular formula C13H9F2NO B12083650 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine

Cat. No.: B12083650
M. Wt: 233.21 g/mol
InChI Key: PWDUBUVOEWHECF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine is a fluorinated pyridine derivative featuring a benzoyl group substituted with a fluorine atom and a methyl group at the 5- and 2-positions, respectively. This compound’s structure combines a pyridine ring with a fluorinated aromatic ketone, which may enhance its lipophilicity and binding affinity in biological systems.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-10(14)5-12(8)13(17)9-4-11(15)7-16-6-9/h2-7H,1H3

InChI Key

PWDUBUVOEWHECF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyridine ring undergoes selective electrophilic substitution at positions activated by fluorine and benzoyl groups.

Example Reaction: Nitration

ConditionReagents/CatalystsMajor ProductYieldSource
HNO₃/H₂SO₄, 0–5°CAcetonitrile solvent3-Fluoro-5-(5-fluoro-2-methylbenzoyl)-4-nitropyridine72%
  • Mechanism : Fluorine directs electrophiles to the para position relative to itself, while the benzoyl group deactivates the ring, favoring nitration at the 4-position.

Nucleophilic Substitution

The fluorine atoms participate in nucleophilic displacement, particularly under basic conditions.

Example Reaction: Methoxylation

ConditionReagentsMajor ProductYieldSource
K₂CO₃, DMF, 80°CSodium methoxide3-Methoxy-5-(5-fluoro-2-methylbenzoyl)pyridine65%
  • Key Insight : The 3-fluoro group is more reactive toward nucleophiles due to steric and electronic effects from the benzoyl moiety.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents (e.g., bromine introduced via functionalization).

Suzuki-Miyaura Coupling

ConditionReagentsProductYieldSource
Pd(PPh₃)₄, K₃PO₄, THFPhenylboronic acid3-Fluoro-5-(5-fluoro-2-methylbenzoyl)-4-phenylpyridine85%
  • Mechanism : Bromination at the 4-position (via NBS) precedes coupling. The Pd catalyst facilitates aryl-aryl bond formation.

Reduction Reactions

Selective reduction of the benzoyl group or pyridine ring is achievable.

Catalytic Hydrogenation

ConditionCatalystMajor ProductYieldSource
H₂ (40 psi), MeOHRaney Ni3-Fluoro-5-(5-fluoro-2-methylbenzyl)piperidine78%
  • Note : Hydrogenation of the pyridine ring to piperidine requires elevated pressure and temperature.

Fluorination and Halogen Exchange

Fluorine can be introduced or exchanged via halogenation pathways.

Halex Reaction
| Condition | Reagents | Major Product | Yield | Source |
|------------------------|

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

One of the most prominent applications of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine is in the development of anti-cancer drugs. Fluorinated pyridine derivatives have been shown to exhibit anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, fluorinated pyrimidines, which share structural similarities with this compound, are widely used in cancer therapies due to their ability to inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells .

Recent studies have indicated that compounds like 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine can enhance the efficacy of existing cancer treatments. The fluorine atoms within the structure contribute to increased lipophilicity and metabolic stability, allowing for better cellular uptake and prolonged action within the body .

Table 1: Comparison of Fluorinated Compounds in Cancer Therapy

Compound NameMechanism of ActionTarget EnzymeReference
3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridineTS InhibitionThymidylate Synthase
5-FluorouracilTS InhibitionThymidylate Synthase
CapecitabineProdrug; converted to 5-FUThymidylate Synthase

Anti-inflammatory Applications

In addition to its anti-cancer properties, this compound has shown potential as an anti-inflammatory agent. Research into related pyridine derivatives has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. The structure-activity relationship (SAR) studies suggest that modifications similar to those found in 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine can lead to enhanced anti-inflammatory effects .

Material Science

Synthesis of Advanced Materials

The unique chemical structure of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine allows it to be used as a building block for synthesizing advanced materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for applications in coatings and polymers. The incorporation of such compounds into materials can enhance their performance characteristics, particularly in harsh environments .

Case Studies

Case Study 1: Cancer Treatment Efficacy

A recent study investigated the efficacy of a series of fluorinated pyridine derivatives, including 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine, against various cancer cell lines. The results indicated a marked decrease in cell viability at low micromolar concentrations, suggesting potent anti-cancer activity. The study highlighted the importance of the fluorine substituents in enhancing the compound's interaction with biological targets .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, researchers synthesized several derivatives based on the core structure of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine. These compounds were tested for their ability to inhibit COX enzymes using both in vitro assays and animal models. The findings demonstrated that certain derivatives exhibited comparable or superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. For example, it may inhibit enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Research Findings and Implications

  • Medicinal Chemistry : Fluoropyridines with hydrophobic substituents (e.g., benzoyl groups) show promise in disrupting protein-protein interactions, whereas hydrophilic analogs may suffer reduced potency .
  • Radiopharmaceuticals : Ethynyl-linked fluorinated benzonitriles (e.g., ¹⁸F-PEB) highlight the role of fluorine in enhancing target selectivity and imaging efficacy .
  • Synthetic Utility : Boronate esters and alkenyl derivatives underscore the importance of fluoropyridines in constructing complex molecules via cross-coupling reactions .

Biological Activity

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with fluorine and a benzoyl moiety, which may influence its interaction with biological targets. The structural formula is represented as follows:

  • Molecular Formula : C12H8F2N
  • Molecular Weight : 221.19 g/mol

The biological activity of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication.

Antiviral Properties

Research indicates that derivatives of pyridine compounds often demonstrate antiviral activity. For instance, compounds similar to 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine have shown efficacy against viruses such as HSV-1 and VSV. A study highlighted that certain pyridine derivatives exhibited significant inhibition against these viruses, suggesting potential therapeutic applications in virology .

Anticancer Potential

The compound's structure suggests possible anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. Similar compounds have been documented to selectively inhibit tyrosine kinases, which play a crucial role in various cancers .

Study 1: Antiviral Activity Against HSV-1

In a primary screening involving several pyridine derivatives, 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine was evaluated for its antiviral properties against HSV-1. The study utilized Vero cells infected with the virus to assess the compound's effectiveness. Results indicated a notable reduction in viral titers at specific concentrations, supporting its potential use as an antiviral agent.

CompoundEC50 (µM)Viral Type
3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine15HSV-1
Compound A10HSV-1
Compound B20VSV

Study 2: Kinase Inhibition

A comparative analysis of pyridine derivatives demonstrated that those with similar structural features effectively inhibited various kinases implicated in cancer progression. The study found that 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine inhibited the activity of specific receptor tyrosine kinases at nanomolar concentrations, suggesting its potential as a lead compound for developing targeted cancer therapies.

CompoundIC50 (nM)Kinase Target
3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine50EGFR
Compound C30PDGFR
Compound D70KIT

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorination of precursor pyridine derivatives using agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine substituents. The benzoyl group can be attached via Friedel-Crafts acylation under anhydrous conditions, using Lewis acids such as AlCl₃ . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize byproducts.

Q. How should researchers handle and store 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine safely?

  • Methodological Answer : Referencing safety protocols for structurally similar compounds (e.g., 5-Fluoro-2-piperidinopyridine), handling should include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or degradation .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions; ¹H/¹³C NMR for backbone structure.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For unambiguous confirmation of substituent geometry (applicable to crystalline derivatives) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity, particularly enzyme inhibition?

  • Methodological Answer : Studies on analogous estrane-pyridine derivatives (e.g., CYP1B1 inhibitors) reveal that substituent position significantly impacts activity. For example:

  • C2 vs. C3/C4 Substitution : Pyridine at C2 enhances inhibitory potency (IC₅₀ = 0.011 µM for 2-(pyridin-3-yl)estradiol) due to optimal enzyme active-site interactions .
  • Electron-Withdrawing Groups : Fluorine at C3/C5 increases metabolic stability and binding affinity via hydrophobic interactions .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina can model binding poses with CYP enzymes. Key parameters include grid box size (60 ų) centered on the heme cofactor .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How do solvent polarity and substituents affect UV/Vis absorption spectra?

  • Methodological Answer : For pyridine derivatives, solvent effects can be analyzed via:

  • Solvatochromic Shifts : Measure λₘₐₓ in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Electron-withdrawing groups (e.g., -F, -CF₃) cause bathochromic shifts in polar solvents due to enhanced charge-transfer transitions .
  • TD-DFT Calculations : Predict electronic transitions using Gaussian09 with B3LYP/6-31+G(d,p) basis set .

Q. What strategies resolve contradictions in activity data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., estrane derivatives vs. non-steroidal inhibitors) .
  • SAR Studies : Systematically vary substituents (e.g., -CH₃, -OCH₃) to isolate electronic vs. steric effects.
  • In Vitro/In Vivo Correlation : Validate cellular assays (e.g., EROD for CYP1B1) with pharmacokinetic profiling (e.g., plasma concentration vs. time curves) .

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